molecular formula C26H4F20P2 B1333563 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane CAS No. 76858-94-1

1,2-Bis[bis(pentafluorophenyl)phosphino]ethane

Cat. No. B1333563
CAS RN: 76858-94-1
M. Wt: 758.2 g/mol
InChI Key: IGLFIYOFKVGEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis[bis(pentafluorophenyl)phosphino]ethane is a ligand that has been used in palladium-catalyzed reactions . It has been shown to be a very effective catalyst for the reduction of carbon-carbon bonds in multinuclear systems . This perfluorinated phosphine ligand presents as a white to almost white crystalline powder .


Molecular Structure Analysis

The molecular formula of 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane is C26H4F20P2 . Its molecular weight is 758.23 .


Chemical Reactions Analysis

1,2-Bis[bis(pentafluorophenyl)phosphino]ethane has been used as a ligand in palladium-catalyzed reactions . It has been shown to be a very effective catalyst for the reduction of carbon-carbon bonds in multinuclear systems .


Physical And Chemical Properties Analysis

1,2-Bis[bis(pentafluorophenyl)phosphino]ethane is a white to almost white crystalline powder . It has a molecular weight of 758.23 . The melting point is 192-195 °C .

Scientific Research Applications

Synthesis Methods 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane (1,2-BPPE) has been synthesized through various methods. Burt et al. (1979) describe a simple synthesis of related phosphines, which could potentially be adapted for 1,2-BPPE (Burt, Chatt, Hussain, & Leigh, 1979). Another approach, as detailed by Sakai et al. (2000), involves lipase-catalyzed transesterification, which might be applicable to 1,2-BPPE synthesis (Sakai et al., 2000).

Catalytic Chemistry 1,2-BPPE has been extensively studied in the context of its catalytic applications:

  • Hydrogenation Reactions : It has been used as an effective ligand in asymmetric hydrogenation of α-(acylamino)acrylic acids, as reported by Imamoto et al. (1995), achieving high enantioselectivity in the production of N-acylamino acids (Imamoto, Tsuruta, Wada, Masuda, & Yamaguchi, 1995). Furthermore, the Rhodium(I)-1,2-BPPE catalyst system showed exceptional efficiency and enantiomeric excess in the hydrogenation of α-amidostyrenes and α-amidoacrylates, as illustrated by Mohar and Stephan (2005) (Mohar & Stephan, 2005).
  • Copolymerization Reactions : In the field of polymer chemistry, 1,2-BPPE has been used in CO-ethylene copolymerization reactions. Bianchini et al. (2007) utilized 1,2-BPPE in neutral and bis-cationic palladium(II) complexes, observing significant variations in catalytic productivity and molecular weight of the resulting polymers compared to those with other ligands (Bianchini, Meli, Oberhauser, Segarra, Claver, & Suárez, 2007).

  • Synthesis of Heterocyclic Allenes : Nakamura et al. (2005) demonstrated the utility of 1,2-BPPE in the palladium-catalyzed synthesis of heterocyclic allenes, highlighting its role in facilitating hydride-transfer reactions (Nakamura, Onagi, & Kamakura, 2005).

  • X-Ray Diffraction Studies : The donor properties of 1,2-BPPE have been investigated through XPS measurements and DFT calculations in tungsten carbonyl complexes, as discussed by Crotti et al. (2004). These studies provide insights into the electronic structure and reactivity of the ligand (Crotti, Farnetti, Celestino, Stener, & Fontana, 2004).

Safety And Hazards

1,2-Bis[bis(pentafluorophenyl)phosphino]ethane is incompatible with oxidizing agents and should not be stored or handled in their vicinity . This chemical causes skin irritation as well as serious eye irritation . It is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling .

properties

IUPAC Name

2-bis(2,3,4,5,6-pentafluorophenyl)phosphanylethyl-bis(2,3,4,5,6-pentafluorophenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H4F20P2/c27-3-7(31)15(39)23(16(40)8(3)32)47(24-17(41)9(33)4(28)10(34)18(24)42)1-2-48(25-19(43)11(35)5(29)12(36)20(25)44)26-21(45)13(37)6(30)14(38)22(26)46/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLFIYOFKVGEBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F)P(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H4F20P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370364
Record name (Ethane-1,2-diyl)bis[bis(pentafluorophenyl)phosphane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

758.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis[bis(pentafluorophenyl)phosphino]ethane

CAS RN

76858-94-1
Record name (Ethane-1,2-diyl)bis[bis(pentafluorophenyl)phosphane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Bis[bis(pentafluorophenyl)phosphino]ethane
Reactant of Route 2
1,2-Bis[bis(pentafluorophenyl)phosphino]ethane
Reactant of Route 3
Reactant of Route 3
1,2-Bis[bis(pentafluorophenyl)phosphino]ethane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,2-Bis[bis(pentafluorophenyl)phosphino]ethane
Reactant of Route 5
Reactant of Route 5
1,2-Bis[bis(pentafluorophenyl)phosphino]ethane
Reactant of Route 6
Reactant of Route 6
1,2-Bis[bis(pentafluorophenyl)phosphino]ethane

Citations

For This Compound
1
Citations
RL Cook, JG Morse - Inorganic Chemistry, 1982 - ACS Publications
talline form by neutralizing the intermediate with aqueous CsOH. The method is general with different purification methods depending upon the salt. On the basis of analytical, chemical, and spectral properties, especially the symmetry indicated by the nB NMR spectrum, the anion almost certainly has a structure analogous to that depicted in Figure 1: an 11-membered icosahedral fragment with the carbons in the 2-and 9-positions. This is the only thermally stable [m'zfo-C2B9H12]~ species known in which only one of the two carbons is in …
Number of citations: 32 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.